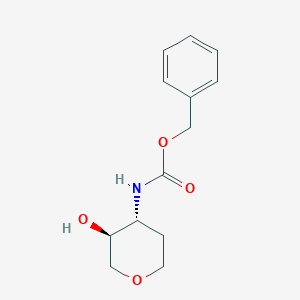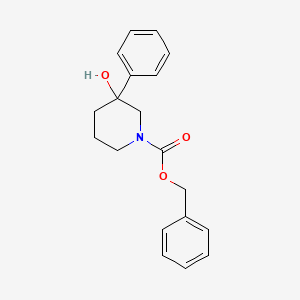
tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carbamate group to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted carbamates or amines.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of de-brominated or amine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The bromine atom can participate in substitution reactions, allowing the compound to be modified for various applications. The carbamate group can be cleaved under acidic conditions, releasing the amine and tert-butyl cation.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (4-bromo-phenyl)carbamate: Similar structure but with a phenyl ring instead of an indene ring.
tert-Butyl (S)-(2,3-dihydro-1H-inden-1-yl)carbamate: Similar structure but without the bromine atom.
Uniqueness
tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the presence of the bromine atom and the indene ring, which provide additional reactivity and steric properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and industry.
Propiedades
IUPAC Name |
tert-butyl N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-7-9-10(12)5-4-6-11(9)15/h4-6,12H,7-8H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHIZLGGWIWOGJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid](/img/structure/B8148120.png)





![(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8148168.png)
![6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8148172.png)


